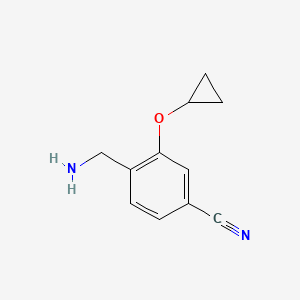
4-(Aminomethyl)-3-cyclopropoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-3-cyclopropoxybenzonitrile is an organic compound characterized by the presence of an aminomethyl group attached to a benzonitrile ring, which is further substituted with a cyclopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-3-cyclopropoxybenzonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable benzonitrile derivative with an aminomethyl group, followed by the introduction of the cyclopropoxy group through an etherification reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-3-cyclopropoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aminomethyl and cyclopropoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Scientific Research Applications
4-(Aminomethyl)-3-cyclopropoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-cyclopropoxybenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the cyclopropoxy group may influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 4-(Aminomethyl)benzonitrile
- 4-(Aminomethyl)pyridine
- 4-(Aminomethyl)indole
Comparison: Compared to these similar compounds, 4-(Aminomethyl)-3-cyclopropoxybenzonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-(aminomethyl)-3-cyclopropyloxybenzonitrile |
InChI |
InChI=1S/C11H12N2O/c12-6-8-1-2-9(7-13)11(5-8)14-10-3-4-10/h1-2,5,10H,3-4,7,13H2 |
InChI Key |
CTPSDGNTUNBTBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C#N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


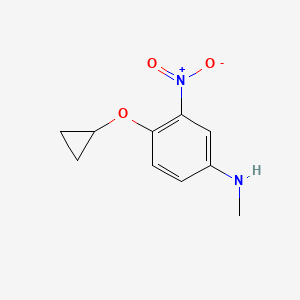
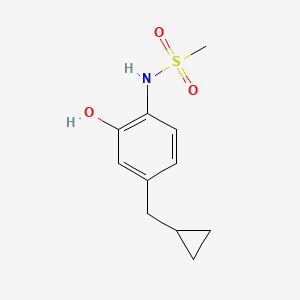
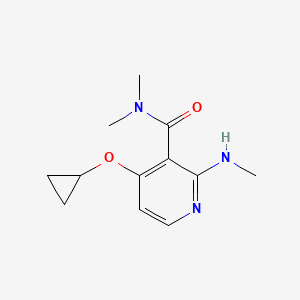
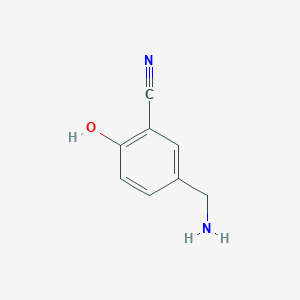
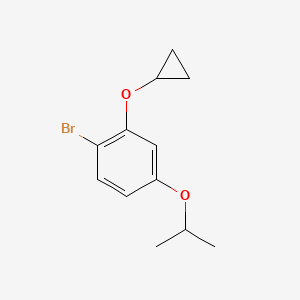
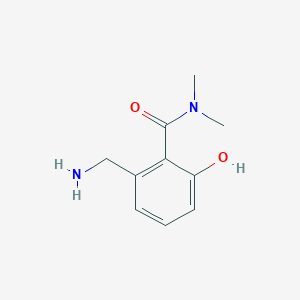
![3-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B14817897.png)
![ethyl (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B14817898.png)
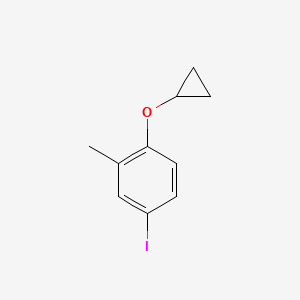
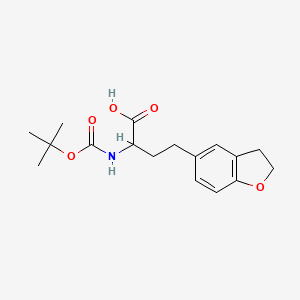
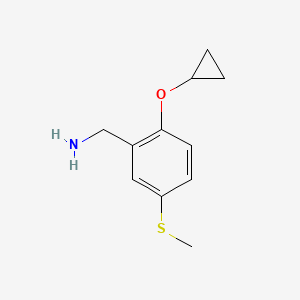
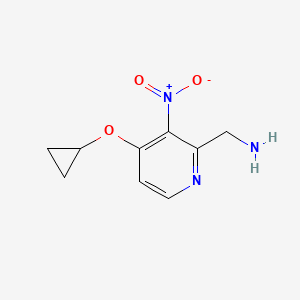
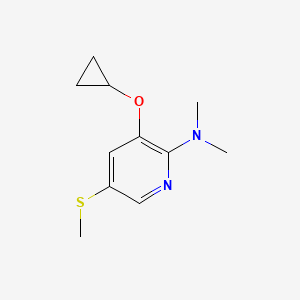
![Disodium;1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-sulfonatoethyl)disulfanyl]ethanesulfonate](/img/structure/B14817950.png)
